An In-depth Technical Guide to 1-(Trimethylsilyl)-1-propyne: Chemical Properties and Structure
An In-depth Technical Guide to 1-(Trimethylsilyl)-1-propyne: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trimethylsilyl)-1-propyne, a versatile organosilicon compound, serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (B98337) group, allows for a wide range of chemical transformations, making it an invaluable reagent in the synthesis of complex molecules, including those with pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 1-(trimethylsilyl)-1-propyne, with a focus on data-driven insights and detailed experimental methodologies.
Chemical Structure and Properties
1-(Trimethylsilyl)-1-propyne is a clear, colorless liquid with the molecular formula C₆H₁₂Si.[1] The molecule consists of a propyne (B1212725) backbone with a trimethylsilyl group attached to the C1 carbon of the alkyne. This silyl (B83357) group imparts unique reactivity and stability to the molecule, allowing for selective reactions at other sites or controlled deprotection for subsequent functionalization.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-(trimethylsilyl)-1-propyne is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂Si | [1] |
| Molecular Weight | 112.25 g/mol | [1] |
| CAS Number | 6224-91-5 | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 99-100 °C | [1] |
| Melting Point | -69 °C | |
| Density | 0.758 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.417 | [1] |
| Flash Point | -4 °C | |
| Solubility | Miscible with toluene | [1] |
Spectroscopic Data
The structural features of 1-(trimethylsilyl)-1-propyne have been extensively characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of 1-(trimethylsilyl)-1-propyne typically shows two main signals. A singlet corresponding to the nine equivalent protons of the trimethylsilyl group appears in the upfield region, while a singlet for the three protons of the methyl group attached to the alkyne is observed slightly downfield.
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¹³C NMR: The carbon NMR spectrum displays distinct signals for the carbons of the trimethylsilyl group, the methyl group, and the two sp-hybridized carbons of the alkyne.
Infrared (IR) Spectroscopy:
The IR spectrum of 1-(trimethylsilyl)-1-propyne exhibits characteristic absorption bands that are indicative of its functional groups. A key feature is the C≡C stretching vibration, which is typically observed in the 2100-2260 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl and trimethylsilyl groups are also prominent.[3][4][5]
Mass Spectrometry (MS):
Electron ionization mass spectrometry of 1-(trimethylsilyl)-1-propyne reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of methyl groups and other fragments from the trimethylsilyl moiety, which is a common fragmentation pathway for trimethylsilyl-containing compounds.[6][7][8][9]
Molecular Structure Visualization
The following diagram illustrates the molecular structure of 1-(trimethylsilyl)-1-propyne.
Caption: Molecular structure of 1-(Trimethylsilyl)-1-propyne.
Experimental Protocols
Synthesis of 1-(Trimethylsilyl)-1-propyne
A common method for the synthesis of 1-(trimethylsilyl)-1-propyne involves the reaction of propyne with a strong base followed by quenching with chlorotrimethylsilane (B32843).
Materials:
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Propyne
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n-Butyllithium (n-BuLi) in hexanes
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Chlorotrimethylsilane (TMSCl)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Argon or Nitrogen gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a dropping funnel is purged with argon.
-
Anhydrous diethyl ether or THF is added to the flask, and the solvent is cooled to -78 °C using a dry ice/acetone bath.
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A solution of n-butyllithium in hexanes is added dropwise to the cooled solvent.
-
Propyne gas is bubbled through the solution at a steady rate while maintaining the temperature at -78 °C. The reaction is monitored for the formation of the lithium propynide.
-
After the addition of propyne is complete, chlorotrimethylsilane is added dropwise via the dropping funnel.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by fractional distillation to yield 1-(trimethylsilyl)-1-propyne as a clear, colorless liquid.
Palladium-Catalyzed Carboannulation for Indene (B144670) Synthesis
1-(Trimethylsilyl)-1-propyne is a key substrate in palladium-catalyzed carboannulation reactions to synthesize highly substituted indenes.
General Workflow:
Caption: General workflow for palladium-catalyzed indene synthesis.
Rhodium-Catalyzed Annulation for Indenone Synthesis
This compound is also utilized in rhodium-catalyzed reactions with 2-bromophenylboronic acids to produce indenones, which are important structural motifs in medicinal chemistry.[1]
Logical Relationship:
Caption: Logical relationship in rhodium-catalyzed indenone synthesis.
Applications in Drug Development and Research
The synthetic versatility of 1-(trimethylsilyl)-1-propyne makes it a valuable tool for medicinal chemists and drug development professionals. The ability to construct complex carbocyclic and heterocyclic scaffolds, such as indenes and indenones, is crucial for the synthesis of novel bioactive molecules.[2] These structural motifs are present in a variety of natural products and pharmaceutical agents with diverse biological activities. Furthermore, the trimethylsilyl group can act as a temporary protecting group for the terminal alkyne, allowing for synthetic manipulations on other parts of a molecule before its deprotection and subsequent transformation, a key strategy in multi-step total synthesis.
Safety and Handling
1-(Trimethylsilyl)-1-propyne is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1-(Trimethylsilyl)-1-propyne is a cornerstone reagent in organic synthesis with a well-established portfolio of chemical properties and synthetic applications. Its utility in constructing complex molecular architectures, particularly in the realm of transition metal-catalyzed reactions, underscores its importance in academic research and the pharmaceutical industry. This guide provides a foundational understanding of this key building block, offering researchers the necessary information to effectively and safely incorporate it into their synthetic endeavors.
References
- 1. 1-(Trimethylsilyl)-1-propyne | 6224-91-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(Trimethylsilyl)-1-propyne [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Trimethylsilyl)-1-propyne(6224-91-5) IR Spectrum [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
